![molecular formula C20H23ClN2O B14411091 Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride CAS No. 87640-68-4](/img/structure/B14411091.png)
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is a synthetic compound that belongs to the class of phenylpiperidines This compound is structurally related to fentanyl and its analogues, which are known for their potent analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride typically involves the reaction of 1-(2-phenylethyl)piperidin-4-ylamine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s formation. The reaction can be represented as follows:
1-(2-phenylethyl)piperidin-4-ylamine+phenyl isocyanate→Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The primary molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation.
Comparaison Avec Des Composés Similaires
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is structurally similar to other phenylpiperidines, such as fentanyl and its analogues. it is unique in its specific chemical structure, which imparts distinct pharmacological properties. Similar compounds include:
Fentanyl: Known for its potent analgesic effects.
Methoxyacetylfentanyl: A synthetic opioid with similar structural features.
Cyclopropylfentanyl: Another fentanyl analogue with distinct pharmacological properties.
These compounds share a common phenylpiperidine core but differ in their substituents, leading to variations in their potency, efficacy, and safety profiles.
Propriétés
Numéro CAS |
87640-68-4 |
|---|---|
Formule moléculaire |
C20H23ClN2O |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamoyl chloride |
InChI |
InChI=1S/C20H23ClN2O/c21-20(24)23(18-9-5-2-6-10-18)19-12-15-22(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
Clé InChI |
LAMIEICBHPYFSN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)Cl)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



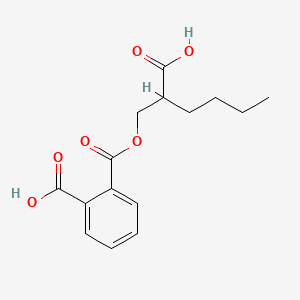

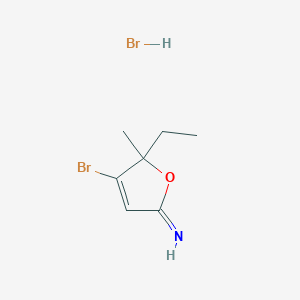
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
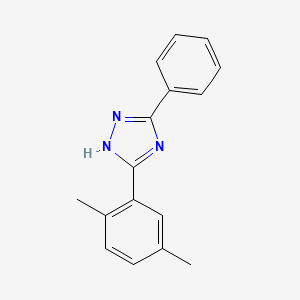
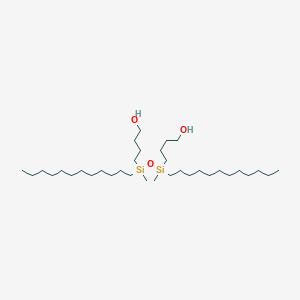
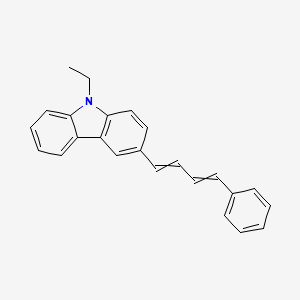
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
